二苯酰菌胺醇

描述

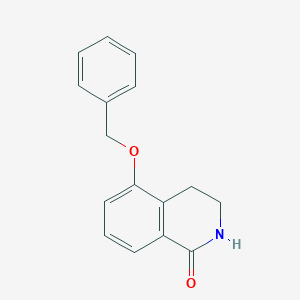

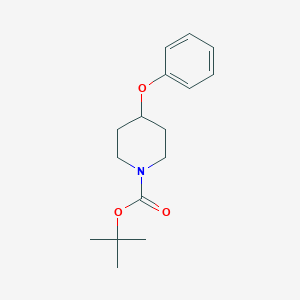

1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, commonly referred to as CTPE, is an organic compound used in a variety of scientific research applications. It is a synthetic molecule that belongs to the class of triazolopyridine derivatives and is used as a model compound for the study of biological processes. CTPE is a versatile compound with a wide range of potential applications, including in the fields of biochemistry, pharmacology, and toxicology.

科学研究应用

农业: 农药残留分析

在农业中,二苯酰菌胺醇用于分析作物中的残留水平。 一项关于茶树的研究表明,该化合物及其代谢物在施用后会随着时间的推移而消散,半衰期为 1.77 天 。这些数据对于确保食品中农药残留水平在安全限度内至关重要。

食品安全: 风险评估

同一研究还对茶叶种植、加工和冲泡过程中二苯酰菌胺醇的风险进行了评估 。了解该化合物在整个食品生产过程中的行为对于评估潜在的健康风险和制定安全消费指南至关重要。

环境科学: 消散和降解

环境科学家对农药的消散率和降解途径感兴趣。 上述研究表明,二苯酰菌胺醇具有较高的消散率,在 14 天后达到 99% 。这些信息有助于评估使用此类化合物对环境的影响。

化学: 分析方法开发

开发分析方法,如超高效液相色谱-串联质谱 (UPLC-MS/MS),对于检测和量化各种基质中的二苯酰菌胺醇至关重要 。这些方法是进行上述研究的基础。

药理学: 代谢物分析

在药理学中,分析二苯酰菌胺醇等化合物的代谢物可以提供对其生物转化和对生物体的潜在影响的见解 。这对在食品中或周围使用的化合物特别重要。

毒理学: 暴露和毒性研究

毒理学家研究化合物的暴露水平和毒性以确定其安全性。 二苯酰菌胺醇在茶叶冲泡过程中的浸出率在 8.4-50.6% 之间,对于了解人类通过食用茶叶的暴露情况具有重要意义 .

生物技术: 酶促分解

生物技术学家可能会探索二苯酰菌胺醇的酶促分解,以开发污染场地生物修复策略。 高消散率表明有效的生物降解潜力 .

作用机制

- Ergosterol is crucial for maintaining membrane integrity and fluidity in fungi. By disrupting its synthesis, Difenoconazole-alcohol weakens the fungal cell wall, leading to cell death .

- Ultimately, this disruption leads to altered membrane permeability, loss of cellular integrity, and fungal growth inhibition .

- Impact on Bioavailability : Its systemic nature ensures widespread distribution and efficacy against various fungal diseases .

- Plant Impact : Protection against diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

实验室实验的优点和局限性

CTPE has a number of advantages for laboratory experiments. It is a synthetic molecule with a wide range of potential applications, and it is relatively easy to synthesize. In addition, CTPE is a relatively stable compound and can be stored at room temperature. One of the main limitations of CTPE is that it is not very soluble in water, which can limit its use in certain experiments.

未来方向

Given its wide range of potential applications, CTPE has a number of potential future directions. One potential direction is to further explore its potential as an inhibitor of the CYP and MAO enzymes, as well as its potential to inhibit the activity of acetylcholinesterase. Another potential direction is to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, CTPE could be further explored for its potential use in drug delivery systems and as a probe for enzyme-catalyzed reactions. Finally, CTPE could be further explored for its potential to modulate the activity of other enzymes and proteins, such as those involved in the regulation of neurotransmission and the metabolism of drugs.

生化分析

Biochemical Properties

Difenoconazole-alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been observed to induce the activities of superoxide dismutase (SOD), catalase (CAT), guaiacol peroxidase (G-POD), and ascorbate peroxidase (APX) in the roots and leaves of wheat seedlings .

Cellular Effects

Difenoconazole-alcohol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Difenoconazole-alcohol has been shown to generate more reactive oxygen species (ROS) and malondialdehyde (MDA) in plant leaf cells, which results in a decrease in chlorophyll content and inhibition of leaf photosynthesis .

Molecular Mechanism

The molecular mechanism of action of Difenoconazole-alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing oxidative stress, reducing chlorophyll biosynthesis and functions, and inhibiting plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Difenoconazole-alcohol change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, after 14 days, the dissipation rates of Difenoconazole and Difenoconazole-alcohol reached 99% .

Dosage Effects in Animal Models

The effects of Difenoconazole-alcohol vary with different dosages in animal models

Metabolic Pathways

Difenoconazole-alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

Difenoconazole-alcohol is transported and distributed within cells and tissues

属性

IUPAC Name |

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSKMWDHCZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021904 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117018-19-6 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)